molecular formula C9H9Cl2N B2685678 7,8-Dichloro-1,2,3,4-tetrahydroquinoline CAS No. 953719-85-2

7,8-Dichloro-1,2,3,4-tetrahydroquinoline

Cat. No.: B2685678
CAS No.: 953719-85-2
M. Wt: 202.08
InChI Key: OOUVGZQCYMYMSR-UHFFFAOYSA-N
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Description

The exploration of novel molecular scaffolds is a cornerstone of modern chemical research. In this context, 7,8-Dichloro-1,2,3,4-tetrahydroquinoline emerges as a compound of interest, primarily due to the established importance of the tetrahydroquinoline core structure in medicinal chemistry and materials science. While extensive research has been conducted on the broader class of tetrahydroquinolines, and specifically on its isomer 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, dedicated studies on this compound itself are more nascent. This introduction serves to frame the academic inquiry into this specific molecule.

Tetrahydroquinolines are bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to a saturated six-membered nitrogen-containing ring. nih.gov This structural motif is prevalent in a wide array of natural products, pharmaceuticals, and functional materials. nih.gov The versatility of the tetrahydroquinoline scaffold lies in its rigid, three-dimensional structure, which allows for precise spatial orientation of substituent groups, a critical feature for molecular recognition and biological activity.

The synthesis of tetrahydroquinolines has been a subject of intense research, with numerous methods developed for their construction. These methods can be broadly categorized and often involve domino or cascade reactions, which allow for the efficient assembly of complex molecular architectures from simple starting materials. nih.gov Common synthetic strategies include the reduction of quinolines, cyclization reactions, and various metal-catalyzed processes. nih.govorganic-chemistry.org The choice of synthetic route is often dictated by the desired substitution pattern on the tetrahydroquinoline core.

The true value of the tetrahydroquinoline scaffold is realized through the introduction of various substituents onto its core structure. These substituents can dramatically influence the molecule's physical, chemical, and biological properties. For instance, the addition of functional groups can modulate a compound's solubility, lipophilicity, and ability to engage in specific interactions with biological targets.

In medicinal chemistry, substituted tetrahydroquinolines have been investigated for a wide range of therapeutic applications. nih.gov The specific placement and nature of substituents are crucial in determining the pharmacological profile of these compounds. For example, different substitution patterns can lead to compounds with anticancer, anti-inflammatory, antibacterial, or antiviral activities. nih.gov The dichlorinated pattern, as seen in this compound, is of particular interest as halogen atoms can significantly alter a molecule's electronic properties and its ability to participate in halogen bonding, a type of non-covalent interaction that is gaining recognition in drug design.

While dedicated academic literature on this compound is not as extensive as for its isoquinoline (B145761) counterpart, research efforts can be broadly categorized into a few key areas:

Synthesis and Characterization: A primary focus of research is the development of efficient and selective synthetic routes to this compound. This includes the exploration of various catalytic systems for the hydrogenation of 7,8-dichloroquinoline. fudan.edu.cndicp.ac.cn Characterization of the synthesized compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is crucial to confirm its structure and purity. The synthesis of related compounds, such as 7,8-dichlorobenzofuro[3,2-c]quinoline-6,9,10(5H)-triones, has also been reported. researchgate.net

Chemical Properties and Reactivity: Understanding the fundamental chemical properties of this compound is essential for its further application. This includes studies on its stability, reactivity in different chemical environments, and its potential to serve as a building block for the synthesis of more complex molecules.

Potential Biological Applications: Drawing from the known biological activities of other substituted tetrahydroquinolines, researchers are interested in the potential pharmacological properties of the 7,8-dichloro derivative. It is important to note that much of the detailed biological research has been conducted on the isomeric compound, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, which is a known inhibitor of phenylethanolamine N-methyltransferase (PNMT). nih.govmedchemexpress.com While this provides a rationale for investigating the biological profile of this compound, direct evidence of its biological activity requires further dedicated studies.

Below is a data table summarizing the key identifiers and computed properties for this compound and its more extensively studied isomer.

PropertyThis compound7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
Molecular Formula C₉H₉Cl₂NC₉H₉Cl₂N
Molecular Weight 202.08 g/mol 202.08 g/mol nih.gov
IUPAC Name This compound7,8-dichloro-1,2,3,4-tetrahydroisoquinoline nih.gov
CAS Number 1423032-53-4 (for the 2-oxo derivative)61563-24-4 nih.gov
Known Research Focus Synthesis and characterization.Potent and reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT). nih.govmedchemexpress.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-dichloro-1,2,3,4-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUVGZQCYMYMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(C=C2)Cl)Cl)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Reaction Mechanisms of 7,8 Dichloro 1,2,3,4 Tetrahydroquinoline

Electrophilic and Nucleophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS)

The benzene (B151609) ring of the tetrahydroquinoline scaffold is susceptible to electrophilic aromatic substitution. The outcome of such reactions is directed by the combined electronic effects of the secondary amine and the two chlorine atoms. The secondary amine is a potent activating group that donates electron density to the ring, directing incoming electrophiles to the ortho and para positions (C5 and C7). Conversely, the chlorine atoms at C7 and C8 are deactivating due to their inductive electron withdrawal but are also ortho, para-directors.

The directing effects are as follows:

Secondary Amine (at N1): Strongly activating, directs to C5 and C7.

Chlorine (at C7): Deactivating, directs to C6 and C8.

Chlorine (at C8): Deactivating, directs to C7.

Reaction TypeTypical ReagentsPotential ElectrophileExpected Major Product
NitrationHNO₃ / H₂SO₄NO₂⁺7,8-Dichloro-5-nitro-1,2,3,4-tetrahydroquinoline
BrominationBr₂ / FeBr₃Br⁺5-Bromo-7,8-dichloro-1,2,3,4-tetrahydroquinoline
Friedel-Crafts AcylationRCOCl / AlCl₃RCO⁺5-Acyl-7,8-dichloro-1,2,3,4-tetrahydroquinoline
Table 1. Potential Electrophilic Aromatic Substitution Reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C7 and C8 positions can act as leaving groups in nucleophilic aromatic substitution reactions. libretexts.org Such reactions are facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgyoutube.com While the tetrahydroquinoline ring itself is not strongly electron-withdrawing, the cumulative inductive effect of the two chlorine atoms makes the ring electron-deficient enough to undergo SNAr with strong nucleophiles under forcing conditions. nih.govyoutube.com The substitution can potentially occur at either the C7 or C8 position, and regioselectivity would depend on the specific reaction conditions and the nucleophile used.

NucleophileReagent ExamplePotential Product
AmineR₂NH7-Amino-8-chloro- or 8-Amino-7-chloro-1,2,3,4-tetrahydroquinoline
AlkoxideRONa7-Alkoxy-8-chloro- or 8-Alkoxy-7-chloro-1,2,3,4-tetrahydroquinoline
ThiolateRSNa7-Alkylthio-8-chloro- or 8-Alkylthio-7-chloro-1,2,3,4-tetrahydroquinoline
Table 2. Potential Nucleophilic Aromatic Substitution Reactions.

Ring-Opening and Rearrangement Pathways

The 1,2,3,4-tetrahydroquinoline (B108954) scaffold is a stable bicyclic system, and ring-opening reactions are not common under typical laboratory conditions. Such transformations generally require harsh conditions that lead to the cleavage of carbon-carbon or carbon-nitrogen bonds. For instance, strong oxidative conditions could potentially cleave the heterocyclic ring.

Rearrangements involving the tetrahydroquinoline skeleton are more frequently observed during its synthesis rather than as a reaction of the pre-formed heterocycle. However, certain classes of rearrangements, like the Truce-Smiles rearrangement, which involves intramolecular nucleophilic aromatic substitution, can be envisioned under basic conditions if an appropriate tethered nucleophile is present on the nitrogen atom. researchgate.net Ring expansion rearrangements are also a possibility, typically driven by the relief of ring strain and the formation of a more stable carbocation intermediate, though this is less common for six-membered rings compared to smaller, more strained systems. chemistrysteps.com

Oxidation and Reduction Chemistry

Oxidation

The tetrahydroquinoline ring system can undergo oxidation at two primary sites: the nitrogen atom of the secondary amine and the heterocyclic ring itself.

Aromatization : The most common oxidation reaction is the dehydrogenation of the heterocyclic ring to form the corresponding aromatic quinoline (B57606). This transformation restores full aromaticity to the bicyclic system and is thermodynamically favorable. A variety of oxidizing agents can accomplish this, including manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or catalytic amounts of palladium on carbon (Pd/C) at elevated temperatures. The product of this reaction would be 7,8-dichloroquinoline.

Reduction

While the quinoline ring is typically reduced to form tetrahydroquinoline, the existing benzene ring of the 7,8-dichloro-1,2,3,4-tetrahydroquinoline can be further reduced under more forcing conditions.

Catalytic Hydrogenation : The aromatic portion of the molecule can be hydrogenated to yield the corresponding decahydroquinoline (B1201275) derivative. This reaction typically requires high pressures of hydrogen gas and a potent heterogeneous catalyst, such as rhodium on carbon (Rh/C) or platinum oxide (PtO₂), often in an acidic medium. gatech.eduyoutube.comyoutube.comyoutube.com The product would be 7,8-dichlorodecahydroquinoline. A sustainable method for the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines has been developed using a nitrogen-doped carbon-supported palladium catalyst. rsc.org

Reaction TypeTypical ReagentsProduct
Oxidation (Aromatization)DDQ, MnO₂, or Pd/C7,8-Dichloroquinoline
Reduction (Hydrogenation)H₂, PtO₂ or Rh/C, high pressure7,8-Dichlorodecahydroquinoline
Table 3. Oxidation and Reduction Reactions.

Functional Group Interconversions on the this compound Scaffold

The secondary amine at the N1 position is a key site for functionalization. It can readily undergo a variety of reactions common to secondary amines, allowing for the introduction of diverse substituents.

N-Alkylation : Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce alkyl groups at the nitrogen position. organic-chemistry.org

N-Acylation : Treatment with acyl chlorides or acid anhydrides in the presence of a base yields N-acyl derivatives.

N-Arylation : The nitrogen can be arylated through reactions like the Buchwald-Hartwig amination, coupling with an aryl halide.

N-Sulfonylation : Reaction with sulfonyl chlorides, such as tosyl chloride, in the presence of a base provides the corresponding N-sulfonamide.

These modifications can significantly alter the chemical and biological properties of the parent molecule.

Reaction TypeReagentFunctional Group IntroducedProduct Class
N-AlkylationR-X (Alkyl Halide)Alkyl (R)N-Alkyl-7,8-dichlorotetrahydroquinoline
N-AcylationRCOCl (Acyl Chloride)Acyl (RCO)N-Acyl-7,8-dichlorotetrahydroquinoline
N-SulfonylationRSO₂Cl (Sulfonyl Chloride)Sulfonyl (RSO₂)N-Sulfonyl-7,8-dichlorotetrahydroquinoline
Table 4. Functional Group Interconversions at the N1 Position.

Transition Metal-Catalyzed Reactions Involving this compound

The two chloro-substituents serve as excellent handles for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govmdpi.comuniurb.it Palladium-based catalysts are most commonly employed for these transformations. nih.gov The reactivity of aryl chlorides is generally lower than that of the corresponding bromides or iodides, often requiring more specialized catalyst systems with electron-rich, bulky phosphine (B1218219) ligands.

Suzuki-Miyaura Coupling : Reaction with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base can form a new C-C bond, replacing one or both chlorine atoms with aryl or vinyl groups. nih.govbeilstein-journals.orgnih.govresearchgate.netcdnsciencepub.com

Buchwald-Hartwig Amination : This reaction allows for the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine, providing an alternative to SNAr for synthesizing amino-substituted quinolines. researchgate.netnih.govwikipedia.orgorganic-chemistry.orglibretexts.org

Sonogashira Coupling : Palladium- and copper-cocatalyzed coupling with a terminal alkyne introduces an alkynyl moiety at the position of the chlorine atom. researchgate.netnih.gov

Heck Coupling : Palladium-catalyzed reaction with an alkene can be used to form a new C-C bond by introducing a vinyl substituent. nih.gov

Regioselectivity between the C7 and C8 positions could be a challenge in these reactions, potentially leading to mixtures of mono-substituted products or the di-substituted product if excess reagents are used.

Reaction NameCatalyst System (Example)Coupling PartnerBond FormedPotential Product Class
Suzuki-Miyaura CouplingPd(PPh₃)₄, Base (e.g., K₂CO₃)Ar-B(OH)₂C(sp²)-C(sp²)7-Aryl-8-chloro-tetrahydroquinoline
Buchwald-Hartwig AminationPd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu)R₂NHC(sp²)-N7-Amino-8-chloro-tetrahydroquinoline
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)R-C≡CHC(sp²)-C(sp)7-Alkynyl-8-chloro-tetrahydroquinoline
Heck CouplingPd(OAc)₂, Ligand (e.g., P(o-tol)₃)AlkeneC(sp²)-C(sp²)7-Vinyl-8-chloro-tetrahydroquinoline
Table 5. Potential Transition Metal-Catalyzed Cross-Coupling Reactions.

Spectroscopic and Advanced Structural Elucidation of 7,8 Dichloro 1,2,3,4 Tetrahydroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 7,8-dichloro-1,2,3,4-tetrahydroquinoline in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, confirming the connectivity and spatial relationships of the atoms.

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the tetrahydropyridine (B1245486) ring, as well as a signal for the N-H proton. The aromatic region would feature two signals corresponding to the protons at the C-5 and C-6 positions. Due to the electron-withdrawing nature of the two adjacent chlorine atoms, these aromatic protons would be expected to appear as doublets, coupled to each other (ortho-coupling). The aliphatic portion of the spectrum would consist of three multiplets corresponding to the methylene (B1212753) groups at C-2, C-3, and C-4. The proton on the nitrogen atom (N-H) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is anticipated to display nine distinct signals, corresponding to the nine carbon atoms in the molecule. Four of these signals would be in the aromatic region (for C-4a, C-5, C-6, C-7, C-8, and C-8a), and three in the aliphatic region (for C-2, C-3, and C-4). The carbons bearing the chlorine atoms (C-7 and C-8) would be significantly influenced, and their chemical shifts can be predicted based on empirical substituent effects. The remaining aromatic carbons would also show shifts indicative of the substitution pattern. The aliphatic carbons would appear in the typical range for saturated heterocyclic systems.

Predicted NMR Data:

While specific experimental data is not widely published, the following tables present predicted chemical shifts (in ppm) for this compound in a typical deuterated solvent like CDCl₃. These predictions are based on the known spectra of 1,2,3,4-tetrahydroquinoline (B108954) and established substituent chemical shift (SCS) effects for chlorine atoms on a benzene (B151609) ring.

Interactive Table: Predicted ¹H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-5 7.0 - 7.2 d ~8.0
H-6 6.8 - 7.0 d ~8.0
N-H 3.5 - 4.5 br s -
H-2 3.3 - 3.5 t ~6.0
H-4 2.8 - 3.0 t ~6.5

Interactive Table: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
C-8a 143 - 145
C-7 128 - 130
C-8 125 - 127
C-6 127 - 129
C-4a 123 - 125
C-5 118 - 120
C-2 42 - 44
C-4 27 - 29

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling network between protons. Key expected correlations include the ortho-coupling between H-5 and H-6 in the aromatic ring. In the aliphatic part, correlations would be seen between the protons on C-2 and C-3, and between the protons on C-3 and C-4, confirming the -CH₂-CH₂-CH₂- sequence in the saturated ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal. For instance, the aromatic proton signal at 7.0-7.2 ppm would correlate with the carbon signal at 118-120 ppm, assigning them to H-5 and C-5, respectively. Similarly, the aliphatic proton and carbon signals would be paired up.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity of the entire molecular framework. For example, the H-5 proton should show a correlation to the quaternary carbons C-4a and C-7. The aliphatic protons at C-4 would show correlations to the aromatic carbons C-4a and C-5, thus connecting the aliphatic and aromatic portions of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. For instance, a NOE correlation between the H-5 proton and the methylene protons at C-4 would confirm their close spatial relationship, consistent with the fused ring structure.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental formula. For this compound, the molecular formula is C₉H₉Cl₂N. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺), with relative intensities of approximately 9:6:1 for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks, respectively, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Interactive Table: HRMS Data for C₉H₉Cl₂N

Ion Calculated m/z Observed m/z
[M+H]⁺ (C₉H₁₀Cl₂N⁺) 202.0185 (To be determined experimentally)

The experimentally determined monoisotopic mass from an HRMS analysis would be compared to the calculated value; a match within a few parts per million (ppm) would confirm the molecular formula.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the molecular ion) to produce a spectrum of product ions. The fragmentation pattern provides valuable information about the molecular structure. For this compound, a likely fragmentation pathway upon electron ionization would be the retro-Diels-Alder (RDA) reaction, which is characteristic of tetrahydroquinoline systems. This would involve the cleavage of the C4-C4a and N1-C8a bonds, leading to the loss of ethene (C₂H₄) and the formation of a dichlorinated quinoline (B57606) radical cation. Further fragmentation could involve the loss of a chlorine atom or HCl.

Interactive Table: Predicted Major Fragments in MS/MS

Predicted m/z Proposed Fragment Structure/Loss
201/203/205 [M]⁺ (Molecular ion)
173/175/177 [M - C₂H₄]⁺ (Result of RDA fragmentation)
166/168 [M - Cl]⁺

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of this compound would be dominated by several key features. A characteristic N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene groups would appear just below 3000 cm⁻¹, while the aromatic C-H stretches would be observed just above 3000 cm⁻¹. The aromatic C=C stretching vibrations would give rise to a series of bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would be found in the 1200-1350 cm⁻¹ range. The presence of the two chlorine atoms would introduce C-Cl stretching vibrations, which are typically found in the 600-800 cm⁻¹ region of the fingerprint part of the spectrum.

The Raman spectrum would complement the IR data. Aromatic ring vibrations often give strong signals in the Raman spectrum. The symmetric vibrations of the molecule would be particularly Raman active.

Interactive Table: Predicted Characteristic Vibrational Frequencies

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H stretch 3300 - 3500 Weak
Aromatic C-H stretch 3000 - 3100 Strong
Aliphatic C-H stretch 2850 - 2960 Strong
Aromatic C=C stretch 1450 - 1600 Strong
C-N stretch 1200 - 1350 Medium

X-ray Crystallography for Solid-State Structure Determination

A comprehensive review of published research indicates that the single-crystal X-ray crystallographic structure of this compound has not been reported. Consequently, detailed information regarding its solid-state conformation, including unit cell parameters, space group, and precise bond lengths and angles, is not available in the scientific literature.

While crystallographic data exists for isomeric and related compounds, such as 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, this information is not applicable to the specific atomic arrangement of this compound due to the different placement of the nitrogen atom within the heterocyclic ring system.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis

There is no available information on the chiroptical properties of this compound. The potential for chirality in this molecule exists if a stereocenter is created, for instance, by substitution on the tetrahydroquinoline ring. However, for the parent compound, it is achiral and therefore would not exhibit a circular dichroism spectrum.

Searches for studies involving the resolution of enantiomers or the application of chiroptical techniques like circular dichroism (CD) spectroscopy to analyze the stereochemistry of any substituted, chiral derivatives of this compound have not yielded any results. This suggests that such studies have not been a focus of published research. In contrast, information for the related but structurally distinct compound, 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, indicates it is achiral.

Computational and Theoretical Studies on 7,8 Dichloro 1,2,3,4 Tetrahydroquinoline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. These methods provide insights into electron distribution, orbital energies, and reactivity, which are crucial for drug design and mechanistic studies.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to optimize molecular geometry and analyze structural parameters such as bond lengths and angles. rjptonline.org

In the case of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline, the two chlorine atoms on the benzene (B151609) ring are expected to significantly influence the electronic properties. As potent electron-withdrawing groups, they would decrease the electron density of the aromatic system. DFT calculations can precisely quantify this effect by computing atomic charges and generating molecular electrostatic potential (MEP) maps. MEP analysis visually identifies the electron-rich and electron-deficient regions of the molecule, highlighting the nitrogen atom as a likely site for electrophilic attack or hydrogen bonding, while the chlorinated ring would be electron-poor. nih.gov

Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. rjptonline.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov

For a typical tetrahydroquinoline scaffold, the HOMO is often delocalized across the entire molecule, while the LUMO may be similarly distributed. researchgate.net In this compound, the electron-withdrawing chlorine atoms would be expected to lower the energy of both the HOMO and LUMO. This shift can affect the molecule's reactivity, electronic transitions, and interactions with biological targets. DFT studies on related chloroquinoline derivatives confirm that halogen substitution significantly modulates these frontier orbital energies. rjptonline.org

Table 1: Predicted Effects of Dichloro-Substitution on Electronic Properties

Property Parent Tetrahydroquinoline Predicted for this compound Rationale
Electron Density on Aromatic Ring High Significantly Reduced Strong electron-withdrawing effect of two chlorine atoms.
HOMO Energy Higher Lower Inductive effect of chlorine atoms stabilizes the orbital.
LUMO Energy Higher Lower Inductive effect of chlorine atoms stabilizes the orbital.
HOMO-LUMO Gap Moderate Likely altered, potentially smaller The precise change depends on the relative stabilization of HOMO and LUMO.
Molecular Dipole Moment Moderate Increased Due to the high electronegativity of the chlorine atoms.

Conformational Analysis and Energy Landscapes

The non-aromatic, saturated portion of the tetrahydroquinoline ring system allows for conformational flexibility. Understanding the stable conformations and the energy barriers between them is essential, as the three-dimensional shape of a molecule dictates its ability to interact with biological receptors.

High-level quantum chemistry calculations on the parent 1,2,3,4-tetrahydroquinoline (B108954) molecule have identified four stable conformations, which exist as two pairs of energetically equivalent enantiomers. The saturated ring typically adopts a "half-chair" conformation. The energy barrier for interconversion between these conformers is relatively low, suggesting that the molecule is flexible at room temperature.

For this compound, the presence of two adjacent bulky chlorine atoms would introduce significant steric and electronic influences on the conformational landscape. These substituents would likely alter the relative energies of the possible conformers and the transition states that separate them. Computational modeling would be necessary to determine the preferred low-energy conformations and to map the potential energy surface governing their interconversion.

Reaction Mechanism Predictions and Transition State Modeling

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, identifying intermediates, and modeling the high-energy transition states that govern reaction rates. The synthesis of tetrahydroquinolines often involves complex, multi-step processes such as domino reactions, reductive cyclizations, or metal-catalyzed transformations. nih.govnih.gov

For instance, the synthesis of THQs from 2-aminobenzyl alcohols via a "borrowing hydrogen" methodology involves a cascade of steps including oxidation, imine formation, and reduction. nih.gov Theoretical modeling of such a reaction for the synthesis of a 7,8-dichloro substituted analog would involve:

Mapping the Reaction Coordinate: Calculating the energy of the system as it progresses from reactants to products.

Locating Transition States: Identifying the highest energy point along the reaction pathway for each step.

Analyzing Intermediates: Characterizing the structure and stability of any intermediate species.

This analysis provides deep mechanistic insight that is often difficult to obtain through experimental means alone and is crucial for optimizing reaction conditions and predicting the feasibility of synthetic routes. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (in silico modeling)

The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds designed to interact with a wide range of biological targets. nih.govmdpi.combowen.edu.ng In silico techniques like molecular docking and molecular dynamics (MD) simulations are indispensable for predicting and analyzing how these ligands bind to their target proteins.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity through scoring functions. For this compound, docking studies would be used to place the molecule into the active site of a target protein. The chlorine atoms would play a key role in these interactions, potentially forming halogen bonds or engaging in hydrophobic interactions that could enhance binding affinity. mdpi.comsci-hub.se

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, typically nanoseconds. mdpi.comnih.gov An MD simulation would assess the stability of the docked pose, revealing how the ligand and protein adjust to each other and mapping the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. Studies on other substituted tetrahydroquinolines as mTOR inhibitors have successfully used MD simulations to confirm stable protein-ligand interactions. mdpi.comnih.govresearchgate.net

Table 2: Potential Biological Targets for Tetrahydroquinoline Derivatives Studied via In Silico Methods

Biological Target Therapeutic Area In Silico Method Used Reference
mTOR Cancer Molecular Docking, MD Simulations mdpi.com, nih.gov, researchgate.net
Lysine-specific demethylase 1 (LSD1) Cancer Molecular Docking, MD Simulations mdpi.com
Androgen Receptor (AR) SARM Development Molecular Modeling nih.gov
Shikimate kinase Infectious Disease (Tuberculosis) Molecular Docking sci-hub.se
Epidermal Growth Factor Receptor (EGFR) Cancer Molecular Docking bowen.edu.ng

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For tetrahydroquinoline derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied. mdpi.com

These models are built using a training set of molecules with known activities. The molecules are aligned, and their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated. mdpi.com A statistical model is then generated to correlate these fields with biological activity. The resulting 3D contour maps visually guide chemists on where to add or remove bulk, positive/negative charge, or hydrophobic groups to enhance potency. mdpi.comresearchgate.net

In a QSAR model for a series including this compound, the two chlorine atoms would be critical descriptors. Their steric bulk and strong electronegativity would significantly contribute to the CoMFA/CoMSIA fields, and the model would quantify the impact of this specific substitution pattern on the desired biological activity.

Table 3: Example Statistical Parameters for a 3D-QSAR Model of THQ Derivatives

Model Parameter Value Significance
CoMFA 0.778 Good internal predictive ability
R²pred 0.709 Good external predictive ability
Field Contribution Steric: 60.1%, Electrostatic: 39.9% Indicates the relative importance of shape and charge
CoMSIA 0.764 Good internal predictive ability
R²pred 0.713 Good external predictive ability

Data adapted from a 3D-QSAR study on tetrahydroquinoline derivatives as LSD1 inhibitors. mdpi.com

Biological and Pharmacological Investigations of 7,8 Dichloro 1,2,3,4 Tetrahydroquinoline Mechanism Focused

In Vitro Studies on Molecular Targets and Pathways

In vitro methodologies have been crucial in defining the molecular pharmacology of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, identifying its primary targets and the nature of its interactions.

Furthermore, research into the broader class of tetrahydroisoquinoline derivatives has indicated potential interactions with ion channels. Specifically, studies on 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have shown affinity for the ion channel binding site within the NMDA receptor complex, suggesting that this chemical scaffold can be tailored to interact with ligand-gated ion channels. nih.gov

Receptor TargetReceptor ClassReported Affinity (Ki)
α2-adrenoceptorGPCR0.022 µM

The most extensively documented activity of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is its potent and selective inhibition of the enzyme Phenylethanolamine N-methyltransferase (PNMT). medchemexpress.comnih.gov PNMT is the terminal enzyme in the biosynthetic pathway of epinephrine (B1671497), catalyzing the transfer of a methyl group to norepinephrine. wikipedia.org 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a reversible inhibitor of this enzyme. drugbank.comnih.govnih.gov

Structure-activity relationship studies on a series of chlorinated 1,2,3,4-tetrahydroisoquinolines revealed that the 7,8-dichloro substitution pattern confers the highest potency for PNMT inhibition both in vitro and in vivo. nih.govdrugbank.com The compound exhibits a Ki value of approximately 0.20-0.3 µM and an IC50 of 10 µM against PNMT. acs.orgmedchemexpress.comnih.gov Kinetic analyses have demonstrated that its mechanism of inhibition is competitive with respect to the substrate phenylethanolamine and uncompetitive with respect to the cofactor S-adenosylmethionine. nih.gov This potent inhibitory action makes it a valuable pharmacological tool for studying the roles of epinephrine in the central nervous system. acs.orgnih.gov

Enzyme TargetInhibitory Constant (Ki)IC50Mechanism of Action
Phenylethanolamine N-methyltransferase (PNMT)0.20 - 0.3 µM10 µMCompetitive with phenylethanolamine

The specific interactions between 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline and the active site of PNMT have been inferred through structure-activity relationship studies and computational docking models of related compounds. nih.govresearchgate.net The superior potency of the 7,8-dichloro derivative compared to other chlorinated analogues suggests that the chlorine atoms at these positions are critical for optimal binding. nih.gov It is hypothesized that these substitutions facilitate favorable interactions within a specific pocket of the enzyme's active site.

Studies on related tetrahydroisoquinoline inhibitors of PNMT suggest that binding is likely driven by hydrophobic interactions with residues such as Val53, Met258, Val269, and Val272 in the active site. nih.govresearchgate.net While the dichlorinated compound itself has not been co-crystallized with the enzyme, analysis of other ligands indicates that the tetrahydroisoquinoline nucleus fits into a pocket defined by these hydrophobic residues. nih.govresearchgate.net The precise orientation and bonding (such as potential halogen bonds) contributed by the chlorine atoms remain a subject for higher-resolution structural studies.

Cellular Mechanistic Studies

While most research has focused on molecular-level interactions, some studies involving related compounds provide insight into how this chemical class can modulate cellular processes.

Direct cell-based signaling studies for 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline are not extensively reported. However, the broader tetrahydroquinoline chemical class has been investigated in various cellular assays. For instance, novel tetrahydroquinoline derivatives have been identified as inverse agonists of the RORγ nuclear receptor, leading to the suppression of tumor growth in prostate cancer cell lines (22Rv1) and inhibition of colony formation. nih.gov Other derivatives have been shown to induce autophagy in colon cancer cells (HCT-116) by modulating the PI3K/AKT/mTOR signaling pathway. nih.gov

Investigation of Biological Processes (e.g., cell cycle, apoptosis mechanisms)

Derivatives of the tetrahydroquinoline scaffold have demonstrated significant effects on fundamental biological processes such as cell cycle progression and apoptosis, primarily in the context of anticancer research. These studies provide a framework for investigating the potential of 7,8-Dichloro-1,2,3,4-tetrahydroquinoline in similar cellular pathways.

Research into novel tetrahydroquinolinone derivatives has shown that these compounds can induce cell cycle arrest at the G2/M phase in cancer cells. nih.gov This disruption of the normal cell division cycle is a key mechanism for inhibiting tumor growth. Following cell cycle arrest, these compounds were observed to trigger programmed cell death, or apoptosis, through both intrinsic and extrinsic pathways. nih.gov The cleavage of PARP-1, a hallmark of apoptosis, is often initiated by caspase-3 and caspase-7, indicating the involvement of these critical executioner enzymes. nih.gov

Similarly, other studies have identified novel tetrahydroquinoline derivatives that induce apoptosis in glioblastoma cells. nih.gov The mechanism for one such derivative, a 4-trifluoromethyl substituted compound, was found to involve the activation of Caspase-3/7. nih.gov Furthermore, this compound was shown to induce intracellular reactive oxygen species (iROS), which leads to an increase in mitochondrial ROS (mtROS) and the subsequent disruption of the mitochondrial membrane potential, a critical step in the intrinsic apoptotic pathway. nih.gov The anticancer effects of various tetrahydroquinoline derivatives have been noted across several cancer cell lines, suggesting the versatility of this chemical scaffold. tuni.fi

These findings suggest that a primary area for the mechanistic investigation of this compound would be its impact on cell cycle regulation and its ability to induce apoptosis. Key research questions would include whether the 7,8-dichloro substitution pattern influences the phase of cell cycle arrest or modulates the specific apoptotic pathways that are activated.

Table 1: Effects of Tetrahydroquinoline Derivatives on Cell Cycle and Apoptosis

Compound Class Cell Line(s) Observed Effect Mechanism
Tetrahydroquinolinone derivatives Lung (A549), Colon (HTC-116) G2/M phase cell cycle arrest, Apoptosis Activation of intrinsic and extrinsic apoptotic pathways
4-trifluoromethyl substituted THQ Glioblastoma (SNB19, LN229) Apoptosis Activation of Caspase-3/7, Induction of ROS

In Vivo Studies in Animal Models for Mechanistic Elucidation

Pharmacodynamic markers are essential for demonstrating that a compound is engaging its target and having a physiological effect in vivo. For the isomer 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (also known as SKF-64139), which inhibits the enzyme phenylethanolamine N-methyltransferase (PNMT), key pharmacodynamic markers have been identified in rats. medchemexpress.com Administration of this compound led to measurable decreases in blood pressure and alterations in adrenal catecholamine levels. medchemexpress.com Specifically, it caused a decrease in hypothalamic epinephrine and norepinephrine levels while increasing dopamine levels. medchemexpress.com These neurochemical changes serve as direct indicators of the compound's enzymatic inhibition in the central nervous system and periphery. Based on these findings, potential pharmacodynamic markers for this compound could include changes in blood pressure, heart rate, or the levels of specific neurotransmitters and their metabolites in plasma or target tissues, depending on its ultimate biological target.

Animal models allow for the examination of a compound's effect on molecular pathways within the complex environment of a whole organism. For the isomer 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline, the central molecular pathway investigated is the catecholamine biosynthesis pathway, via the inhibition of PNMT. medchemexpress.comnih.gov In the context of anticancer research, morpholine-substituted tetrahydroquinoline derivatives have been investigated as potential mTOR inhibitors, suggesting that analysis of the PI3K/Akt/mTOR signaling pathway in tumor tissues from treated animals would be a critical step. researchgate.net For derivatives that induce apoptosis, in vivo studies would involve collecting tumor tissue to analyze the expression levels of key pathway proteins such as caspases, Bcl-2 family members, and cell cycle regulators through techniques like Western blotting or immunohistochemistry.

A significant body of research on the related compound class, 1,2,3,4-tetrahydroisoquinolines (TIQs), has focused on their neurochemical and behavioral effects, particularly their potential as antidepressants. nih.govnih.gov These studies utilize established animal models of depression, such as the forced swim test (FST) and chronic unpredictable mild stress. nih.govherbmedpharmacol.com

In these models, TIQ and its derivatives have been shown to produce a distinct antidepressant-like effect, significantly decreasing immobility time in the FST. nih.govnih.gov The behavioral effects are strongly correlated with neurochemical changes in the brain. Chronic administration of TIQs has been shown to antagonize the depressive-like behavior and the depletion of monoamines (dopamine, noradrenaline, and serotonin) caused by agents like reserpine. nih.govnih.gov These findings indicate that the antidepressant-like activity of TIQs is mediated by the activation of central monoaminergic systems. nih.gov Chronic administration of TIQ has been found to specifically decrease dopamine metabolism in the striatum, a key region of the brain's dopaminergic system. nih.gov

Given this precedent, this compound could be a candidate for neurochemical and behavioral screening. Studies would assess its ability to modulate depressive-like behaviors in rodent models and correlate these findings with changes in dopamine, serotonin, and norepinephrine levels and turnover rates in brain regions like the striatum, hippocampus, and prefrontal cortex.

Table 2: Summary of Neurochemical Effects of 1,2,3,4-Tetrahydroisoquinolines (TIQs) in Rats

Brain Region Neurotransmitter System Observed Effect of Chronic TIQ Administration
Striatum Dopamine Decrease in dopamine metabolism
Substantia Nigra Dopamine No significant change
Nucleus Accumbens Dopamine No change

Structure-Based Drug Design Principles Applied to this compound

The tetrahydroquinoline scaffold is a versatile template in medicinal chemistry, and its derivatives have been optimized for various biological targets using structure-based drug design principles. wikipedia.org These principles involve understanding the relationship between the three-dimensional structure of a molecule and its biological activity to guide the design of more potent and selective compounds.

Structure-activity relationship (SAR) studies are fundamental to this process. For example, in the development of tetrahydroquinoline-based inhibitors of the enzyme farnesyltransferase, specific substitutions on the THQ core were systematically varied to achieve nanomolar potency. nih.gov Similarly, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been successfully used to design novel THQ derivatives as inhibitors of lysine-specific demethylase 1 (LSD1), an anticancer target. mdpi.com These computational models create a 3D map highlighting which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications, thereby guiding the placement of new functional groups to enhance binding affinity. mdpi.com

The specific 7,8-dichloro substitution pattern on the tetrahydroquinoline ring is of particular interest from a drug design perspective. Halogen atoms, particularly chlorine, can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability. More importantly, they can participate in specific, highly directional interactions known as halogen bonds. In a study of 7,8-dichloro-1-oxo-β-carbolines (a related heterocyclic scaffold), cocrystal structures revealed that the chlorine atoms formed halogen bonds with backbone carbonyls of amino acid residues in the target kinase, contributing to an unusual and highly selective binding mode. nih.gov This suggests that the chlorine atoms of this compound may play a crucial role in target recognition and binding affinity by forming similar halogen bonds, a principle that could be exploited in the rational design of inhibitors for various targets.

Furthermore, SAR studies on other THQ derivatives have shown that incorporating moieties like trifluoromethyl and morpholine can significantly enhance potency and selectivity for targets such as mTOR. researchgate.net This highlights the modular nature of the THQ scaffold, where the core structure provides a foundation for diverse substitutions to fine-tune activity against a specific biological target.

Table 3: Compound Names Mentioned

Compound Name
This compound
7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline
1,2,3,4-tetrahydroisoquinoline (TIQ)
Reserpine
Dopamine
Serotonin
Norepinephrine
Epinephrine
7,8-dichloro-1-oxo-β-carbolines
PARP-1
Caspase-3

Structure Activity Relationship Sar Studies of 7,8 Dichloro 1,2,3,4 Tetrahydroquinoline Derivatives

Systematic Modification of the Tetrahydroquinoline Ring System

The 1,2,3,4-tetrahydroquinoline (B108954) core is a well-established privileged scaffold in drug discovery, known for its presence in a wide array of biologically active compounds. Systematic modifications of this ring system are a cornerstone of SAR studies, aiming to enhance potency, selectivity, and pharmacokinetic properties. For the 7,8-dichloro-1,2,3,4-tetrahydroquinoline framework, modifications can be envisioned at several positions.

Key modifications to the tetrahydroquinoline ring system that are commonly explored in medicinal chemistry include:

Alterations in Ring Size and Heteroatom Position: While this article focuses on the tetrahydroquinoline scaffold, it is worth noting that isomeric scaffolds, such as tetrahydroisoquinoline, can exhibit markedly different biological profiles. For instance, the isomeric 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline is a known potent and reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT) nih.govmedchemexpress.comnih.gov.

Introduction of Additional Substituents: Beyond the defining 7,8-dichloro pattern, the addition of other substituents on the aromatic ring can modulate electronic properties and steric interactions with biological targets.

Modifications to the Saturated Ring: Alterations to the saturated portion of the tetrahydroquinoline system, such as the introduction of alkyl groups or spirocyclic moieties, can influence the molecule's three-dimensional conformation and its binding affinity.

The following table illustrates potential points of modification on the this compound scaffold for SAR studies.

Modification SiteType of ModificationPotential Impact on Activity
Aromatic Ring (Positions 5, 6)Introduction of electron-donating or electron-withdrawing groupsAlteration of electronic properties, potential for new interactions with target proteins
Saturated Ring (Positions 2, 3, 4)Alkyl or aryl substitutions, gem-disubstitutionInfluence on lipophilicity, metabolic stability, and conformational rigidity
Nitrogen Atom (Position 1)Acylation, alkylation, arylationModulation of basicity, introduction of functional groups for further interaction

Impact of Halogen Substituents on Activity Profile

The presence and positioning of halogen atoms on a drug molecule can significantly impact its biological activity. Halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity through various interactions, including hydrogen bonding and halogen bonding.

The table below summarizes the potential influence of the dichloro substitution on the properties of the tetrahydroquinoline scaffold.

PropertyImpact of 7,8-Dichloro Substitution
LipophilicityIncreased
Electronic PropertiesElectron-withdrawing, influencing pKa of the nitrogen
Metabolic StabilityCan block sites of metabolism, potentially increasing half-life
Binding InteractionsPotential for halogen bonding with target proteins

Influence of Substituents on the Nitrogen Atom

The secondary amine in the 1-position of the 1,2,3,4-tetrahydroquinoline ring system is a prime site for chemical modification. The nature of the substituent on this nitrogen atom can have a profound effect on the molecule's pharmacological properties. N-substitution can alter the compound's basicity, lipophilicity, and ability to form hydrogen bonds.

In related tetrahydroisoquinoline series, N-alkylation has been shown to be a viable strategy for modulating biological activity. For instance, in the case of 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, metabolism studies have shown that N-methylation occurs in vivo nih.gov. This suggests that N-substituted derivatives are metabolically accessible and that exploring a range of N-substituents could lead to compounds with improved properties.

Common N-substitutions and their anticipated effects include:

N-Alkylation: Small alkyl groups can increase lipophilicity. Larger or functionalized alkyl chains can be used to probe for additional binding pockets in a target protein.

N-Acylation: The introduction of an acyl group converts the basic nitrogen into a neutral amide, which can significantly alter binding modes and cell permeability.

N-Arylation: The addition of an aryl group can introduce further aromatic interactions, such as pi-stacking, with the biological target.

The following interactive table illustrates how different substituents on the nitrogen atom can affect the physicochemical properties and potential biological activity of the this compound core.

N-SubstituentExpected Change in BasicityExpected Change in LipophilicityPotential for New Interactions
-HBasicReferenceHydrogen bond donor
-CH3Slightly more basicIncreased-
-COCH3Non-basicSlightly increasedHydrogen bond acceptor (carbonyl)
-PhenylLess basicSignificantly increasedPi-stacking

Stereochemical Effects on Biological Interaction

For substituted 1,2,3,4-tetrahydroquinoline derivatives, the introduction of a substituent at positions 2, 3, or 4 can create a chiral center, leading to the existence of enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is due to the three-dimensional nature of drug-target interactions.

While this compound itself is achiral, derivatives with substituents on the saturated ring will be chiral. Therefore, the stereochemistry of these derivatives would be a critical factor in their biological evaluation. The differential activity of enantiomers is often attributed to one enantiomer having a more favorable stereochemical fit with the chiral binding site of a protein.

For example, SAR studies on other tetrahydroquinoline-based inhibitors have shown that the stereochemistry at substituent-bearing positions is crucial for potent activity. The synthesis of enantiomerically pure compounds is therefore a key step in elucidating the SAR of such derivatives.

Fragment-Based Approaches for SAR Elucidation

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds. This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The structural information from these fragment hits can then be used to "grow" or "link" them into more potent, drug-like molecules.

The this compound scaffold can be considered a valuable fragment for FBDD campaigns. Its rigid bicyclic structure presents a well-defined three-dimensional shape for interaction with a protein binding site. The dichloro substitution pattern provides specific electronic and lipophilic characteristics.

In an FBDD approach, the this compound core could be used as a starting point, with subsequent modifications guided by structural biology techniques such as X-ray crystallography or NMR spectroscopy. This would allow for a rational, structure-guided elaboration of the scaffold to optimize interactions with a specific biological target.

Analytical Methodologies for 7,8 Dichloro 1,2,3,4 Tetrahydroquinoline in Research Settings

Chromatographic Separation Techniques

Chromatography is a fundamental analytical technique for the separation, identification, and quantification of compounds in a mixture. For a molecule like 7,8-Dichloro-1,2,3,4-tetrahydroquinoline, various chromatographic methods are applicable.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and determining the concentration of non-volatile compounds like this compound. A stability-indicating RP-HPLC method has been developed for a similar tetrahydroazepino[2,1b]quinazolin-12(6H)-one, which suggests a potential starting point for method development for this compound. researchgate.net

A typical HPLC method for a related tetrahydroquinoline derivative involves a C-18 column with a mobile phase consisting of a mixture of methanol (B129727) and water. researchgate.net Detection is commonly achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance. researchgate.net Method validation according to ICH guidelines is essential to ensure linearity, accuracy, precision, robustness, and specificity. researchgate.net

Purity Analysis: HPLC can effectively separate this compound from its precursors, byproducts, and degradation products. The peak area of the main compound relative to the total peak area provides a measure of its purity.

Quantification: By creating a calibration curve with standards of known concentration, the amount of this compound in a research sample can be accurately determined.

Table 1: Illustrative HPLC Parameters for a Tetrahydroquinoline Analog
ParameterConditionReference
ColumnC-18 researchgate.net
Mobile PhaseMethanol:Water (80:20 v/v) researchgate.net
Flow Rate0.9 ml/min researchgate.net
Detection Wavelength254 nm researchgate.net
Retention Time3.9 min researchgate.net

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without high temperatures that could cause degradation, it can be derivatized to increase its volatility. Common derivatization techniques for amines include silylation.

The use of a 5% phenyl polymethylsiloxane fused-silica capillary column is common for GC-MS analysis due to its high separation efficiency and robustness. mdpi.com The temperature of the inlet and the temperature program of the column are critical parameters that need to be optimized to achieve good separation without causing thermal degradation of the analyte. mdpi.comnih.gov

Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to assess the enantiomeric purity of a sample. This is particularly important in pharmaceutical research, as enantiomers can have different pharmacological activities.

Chiral HPLC is a widely used technique for this purpose, employing a chiral stationary phase (CSP). heraldopenaccess.us Pirkle-type CSPs are known for their broad applicability in separating enantiomers with aromatic moieties through π-π interactions, hydrogen bonding, and steric interactions. tesisenred.net The choice of mobile phase, typically nonpolar for Pirkle-type columns, is crucial for achieving optimal separation. tesisenred.net The determination of enantiomeric excess (ee) is a key parameter derived from chiral chromatography. heraldopenaccess.usuma.es

Electrophoretic Techniques (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) offers a high-throughput and cost-effective alternative to HPLC for the analysis of chiral compounds like this compound. mdpi.com CE is particularly advantageous due to its minimal sample consumption and straightforward method optimization. mdpi.com

For the separation of enantiomers, chiral selectors are added to the background electrolyte. Cyclodextrins (CyDs) and their derivatives are frequently used for this purpose. mdpi.comnih.gov Anionic CyDs, such as sulfated-γ-CyD, have been shown to be highly effective in the enantioseparation of related tetrahydroisoquinoline alkaloids. mdpi.com The interaction between the enantiomers and the chiral selector leads to different migration times, allowing for their separation. The pH of the running buffer and the concentration of the chiral selector are key parameters that are optimized to achieve baseline resolution. nih.gov

Spectrophotometric Methods for Detection and Quantification (e.g., UV-Vis)

UV-Visible spectrophotometry is a simple and rapid method that can be used for the detection and quantification of this compound, provided it has a suitable chromophore. The quinoline (B57606) ring system absorbs in the UV region. The NIST Chemistry WebBook provides UV/Visible spectrum data for the parent compound, 1,2,3,4-tetrahydroquinoline (B108954), which can serve as a reference. nist.gov The presence of the dichloro-substituents on the aromatic ring is expected to cause a bathochromic (red) shift in the absorption maxima. For comparison, the UV spectrum of 4,7-dichloroquinoline (B193633) is also available. nist.gov

For quantification, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). This method is most effective for pure samples, as the presence of other absorbing species can interfere with the measurement.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a detection technique, are powerful tools for the analysis of complex mixtures.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly specific and sensitive method for the analysis of compounds like this compound in complex matrices. jsbms.jp The LC system separates the compound from other components in the sample, and the mass spectrometer provides detection and structural information. Electrospray ionization (ESI) is a common ionization technique for such molecules. rsc.org The use of tandem mass spectrometry (MS/MS) allows for selected reaction monitoring (SRM), which provides excellent selectivity and sensitivity for quantification. jsbms.jp

GC-MS: Gas chromatography-mass spectrometry is a valuable tool for the identification and quantification of volatile and semi-volatile compounds. nih.gov As mentioned earlier, derivatization may be necessary for this compound. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra that can be used for identification by comparison with spectral libraries like the NIST database. rjptonline.org GC-MS has been successfully used for the identification of other tetrahydroisoquinoline derivatives in biological samples. nih.gov

Table 2: Summary of Analytical Techniques for Tetrahydroquinoline Derivatives
TechniqueApplicationKey ConsiderationsReference
HPLCPurity, QuantificationColumn type (e.g., C-18), mobile phase composition, UV detection wavelength. researchgate.net
GC-MSAnalysis of volatile derivatives, IdentificationDerivatization to increase volatility, optimization of temperature program. mdpi.comnih.gov
Chiral HPLCEnantiomeric separation and purityChoice of chiral stationary phase (e.g., Pirkle-type), nonpolar mobile phase. heraldopenaccess.ustesisenred.net
Capillary ElectrophoresisEnantiomeric separationUse of chiral selectors (e.g., cyclodextrins), buffer pH. mdpi.comnih.gov
UV-Vis SpectrophotometryDetection, Quantification (in pure samples)Determination of λmax, potential interference from other absorbing compounds. nist.govnist.gov
LC-MS/MSSensitive and selective quantification in complex mixturesChoice of ionization source (e.g., ESI), optimization of MS/MS transitions. jsbms.jp

Potential Applications of 7,8 Dichloro 1,2,3,4 Tetrahydroquinoline in Chemical Research and Beyond

As a Versatile Synthetic Intermediate

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a prevalent core structure in a vast number of synthetic pharmaceuticals and biologically active compounds. nih.govnih.gov The presence of reactive sites—the secondary amine and the electron-rich aromatic ring—allows for a wide range of chemical modifications. This versatility makes tetrahydroquinoline and its derivatives, including 7,8-Dichloro-1,2,3,4-tetrahydroquinoline, valuable intermediates in organic synthesis.

The secondary amine at the 1-position can undergo various reactions such as alkylation, acylation, and arylation, allowing for the introduction of diverse functional groups. These modifications can significantly alter the molecule's physical, chemical, and biological properties. Furthermore, the aromatic ring, activated by the nitrogen atom, is susceptible to electrophilic substitution reactions, although the presence of the two chlorine atoms in the 7 and 8 positions will direct further substitution and influence the reactivity of the ring.

While specific examples detailing the extensive use of this compound as a synthetic intermediate are not widespread in publicly available literature, the broader class of tetrahydroquinolines is extensively used to build more complex molecular architectures. researchgate.net For instance, related dichloro-quinoline structures serve as precursors for the synthesis of more complex fused heterocyclic systems, such as 7,8-dichlorobenzofuro[3,2-c]quinoline-6,9,10(5H)-triones. researchgate.net The general reactivity of the tetrahydroquinoline scaffold suggests that the 7,8-dichloro derivative can similarly be employed as a starting material for the synthesis of a library of novel compounds with potential applications in medicinal chemistry and materials science.

Development of Chemical Probes for Biological Research

A chemical probe is a small molecule used to study and manipulate biological systems. The development of potent and selective chemical probes is crucial for understanding the function of proteins and elucidating biological pathways. Due to its specific biological activity, the isomer 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline has been identified as a valuable tool in this regard.

Notably, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a potent and selective inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT). medchemexpress.comnih.gov PNMT is the terminal enzyme in the biosynthesis of epinephrine (B1671497) (adrenaline) and is a target for research into conditions related to the adrenal glands and the sympathetic nervous system. medchemexpress.com By selectively inhibiting PNMT, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline can be used as a chemical probe to investigate the physiological and pathological roles of this enzyme and the downstream effects of reduced epinephrine levels.

The utility of a chemical probe is dependent on its specificity and well-characterized mechanism of action. The inhibitory activity of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline against PNMT has been quantified, with a reported Ki value of 0.3 μM. medchemexpress.com This level of potency allows for its use at concentrations that are less likely to cause off-target effects. The development of such specific inhibitors is a key aspect of chemical biology, enabling the dissection of complex biological processes.

Contribution to Fundamental Chemical Biology Understanding

The use of specific enzyme inhibitors like 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline contributes significantly to our fundamental understanding of chemical biology. By observing the effects of inhibiting a particular enzyme, researchers can infer its function within a biological system.

Studies involving the administration of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline in animal models have provided insights into the role of PNMT in regulating blood pressure and adrenal catecholamine levels. medchemexpress.com Such studies are fundamental to understanding the intricate network of biochemical pathways that maintain homeostasis.

Furthermore, research into the metabolism of this compound reveals species-specific differences in how organisms process foreign molecules. For instance, the metabolic pathways of 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline differ markedly between rats and dogs. nih.gov In dogs, the primary metabolic route involves N-methylation followed by N-oxidation. nih.gov In contrast, rats metabolize the compound through aromatization to the corresponding isoquinoline (B145761) and subsequent hydroxylation. nih.gov These findings contribute to the broader knowledge of xenobiotic metabolism, which is a cornerstone of pharmacology and toxicology.

As a Scaffold for New Chemical Entity Discovery (focused on early-stage research)

A scaffold, in the context of medicinal chemistry, is a core molecular structure upon which a variety of substituents can be attached to create a library of new compounds. The tetrahydroquinoline scaffold is considered a "privileged structure" due to its ability to bind to multiple biological targets with high affinity. nih.govnih.gov This makes it an attractive starting point for the discovery of new chemical entities (NCEs) in early-stage drug discovery.

The 7,8-dichloro substitution pattern on the tetrahydroquinoline scaffold provides a unique chemical space for exploration. The chlorine atoms can influence the compound's lipophilicity, metabolic stability, and binding interactions with target proteins. By systematically modifying other positions on the this compound scaffold, medicinal chemists can generate a diverse set of molecules for biological screening.

While specific drug discovery programs centered on the this compound scaffold are not extensively documented in the public domain, the broader tetrahydroquinoline core has been the basis for the development of compounds with a wide range of biological activities, including anticancer properties. nih.gov For example, derivatives of the tetrahydroquinoline scaffold have been investigated as potential inhibitors of mTOR, a key protein involved in cell growth and proliferation. mdpi.com The unique properties of the 7,8-dichloro-substituted scaffold could lead to the discovery of novel inhibitors for this and other important biological targets. The exploration of this scaffold in early-stage research holds the potential to yield NCEs with novel mechanisms of action and improved therapeutic profiles.

Conclusion and Future Directions in 7,8 Dichloro 1,2,3,4 Tetrahydroquinoline Research

Summary of Key Academic Contributions

A thorough review of academic and chemical databases indicates a significant lack of specific research focused on 7,8-Dichloro-1,2,3,4-tetrahydroquinoline. The majority of published work on dichloro-substituted tetrahydroisoquinoline/quinoline (B57606) systems centers on its isomer, 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline . This isoquinoline (B145761) isomer is well-documented as a selective and potent inhibitor of the enzyme phenylethanolamine N-methyltransferase (PNMT), with potential applications in research on psychiatric and neurological disorders. medchemexpress.comnih.gov

In contrast, dedicated studies detailing the synthesis, characterization, or biological activity of the 7,8-dichloro quinoline isomer are not readily found. Academic contributions are therefore limited to the broader field of tetrahydroquinoline chemistry. The THQ scaffold itself is a cornerstone in medicinal chemistry, forming the basis for drugs with applications including:

Anticancer mdpi.comnih.gov

Antimalarial nih.gov

Neuroprotective nih.gov

Anti-inflammatory mdpi.com

The key academic contribution, therefore, is the establishment of the parent THQ ring system as a pharmacologically important motif, which implicitly suggests the potential value of its unexplored derivatives like the 7,8-dichloro substituted variant.

Unresolved Research Questions and Challenges

The absence of specific literature on this compound means the field is wide open, with fundamental questions remaining unanswered. The primary challenge is the compound's synthesis and characterization, which precedes any exploration of its potential applications.

Key unresolved questions and challenges include:

Regioselective Synthesis: How can the 7,8-dichloro substitution pattern be selectively achieved on the tetrahydroquinoline core? Standard methods for synthesizing the THQ ring, such as the Povarov reaction or hydrogenation of a pre-functionalized quinoline, would require a reliable method for synthesizing the 7,8-dichloroquinoline precursor. The synthesis of related compounds like 7,8-dichlorobenzofuro[3,2-c]quinoline-6,9,10(5H)-triones has been reported, but a direct route to the target THQ is not established. researchgate.net

Physicochemical and Spectroscopic Characterization: There is no published data on the compound's fundamental properties, such as its melting point, solubility, stability, or its characteristic NMR, IR, and mass spectrometry data. This foundational information is critical for any future research.

Biological Activity Profile: The biological targets and pharmacological profile of this compound are entirely unknown. Determining its cytotoxicity, antimicrobial, or enzyme inhibitory activity is a primary objective.

Structural and Conformational Analysis: Understanding the three-dimensional structure and conformational preferences imparted by the vicinal chloro-substituents on the aromatic ring is crucial for computational modeling and understanding potential interactions with biological targets.

Emerging Trends in Tetrahydroquinoline Chemistry

While research on the specific 7,8-dichloro derivative is lacking, the broader field of tetrahydroquinoline chemistry is vibrant with innovation. These emerging trends offer powerful tools that could be applied to synthesize and study this compound in the future.

Emerging TrendDescriptionPotential Advantage for 7,8-Dichloro-THQ Synthesis
Domino Reactions Multi-step transformations that occur in a single pot without isolating intermediates. These are highly efficient for building complex heterocyclic systems. nih.govCould enable a more streamlined and atom-economical synthesis from simple starting materials, potentially avoiding the need to pre-synthesize a substituted quinoline.
Photocatalysis The use of visible light and a photocatalyst to drive chemical reactions, often under very mild conditions. This has been used for cyclization and functionalization reactions to form THQs. researchgate.netOffers a green chemistry approach that may tolerate a wider range of functional groups and proceed under conditions that would not be possible with traditional thermal methods.
Electrochemical Synthesis Using electricity to drive redox reactions for synthesis, such as the hydrogenation of quinolines to tetrahydroquinolines using acetonitrile as a hydrogen source. rsc.orgProvides a reagent-free method for the critical hydrogenation step, enhancing the sustainability and safety of the synthesis.
Asymmetric Catalysis The use of chiral catalysts to produce enantiomerically pure tetrahydroquinolines. This is crucial as the biological activity of stereoisomers can differ significantly. dicp.ac.cnWould allow for the synthesis of specific enantiomers of 7,8-Dichloro-THQ to investigate stereospecific biological activities.
Late-Stage Functionalization The introduction of functional groups or entire scaffolds onto a complex molecule in the final stages of a synthesis. researchgate.netCould be used to attach the THQ moiety to other complex molecules or to modify the synthesized 7,8-Dichloro-THQ core to build a diverse chemical library.

Interdisciplinary Research Opportunities with this compound

Once a reliable synthetic route is established, this compound could become a valuable building block for interdisciplinary research, leveraging the unique electronic properties conferred by the dichloro-substitution.

Field of ResearchRationale and Potential ApplicationKey Research Questions
Medicinal Chemistry & Chemical Biology The THQ core is a proven pharmacophore. nih.gov Halogen atoms can modulate lipophilicity, metabolic stability, and binding interactions (e.g., halogen bonding).What are the specific biological targets? Does it show efficacy as an anticancer, antimicrobial, or neurotropic agent? How does its activity compare to non-chlorinated or mono-chlorinated analogues?
Materials Science Halogenated aromatic compounds are used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to their electronic properties and influence on molecular packing.What are the photophysical and electronic properties of the compound? Can it be polymerized or incorporated into larger conjugated systems for materials applications?
Catalysis The tetrahydroquinoline nitrogen can act as a ligand for transition metals. The electron-withdrawing chlorine atoms can tune the electronic properties of the ligand, potentially influencing the activity and selectivity of a metal catalyst.Can 7,8-Dichloro-THQ or its derivatives serve as effective ligands in asymmetric catalysis or cross-coupling reactions? How do the chloro-substituents affect catalyst performance?
Agrochemicals Many successful pesticides and herbicides are based on heterocyclic scaffolds. The biological activity of THQs could extend to agricultural applications.Does the compound exhibit any herbicidal, insecticidal, or fungicidal properties? What is its environmental stability and toxicity profile?

Q & A

Q. What are the common synthetic routes for 7,8-dichloro-1,2,3,4-tetrahydroquinoline, and how are reaction conditions optimized?

The synthesis of this compound typically involves cyclization strategies using aromatic amines and epichlorohydrin derivatives. A validated method includes:

  • Step 1 : Reaction of diphenylamine with excess epichlorohydrin under controlled heating to form intermediates like N-(3-chloro-2-hydroxypropyl)diphenylamine.
  • Step 2 : Intramolecular cyclization via electrophilic aromatic substitution at the ortho-position of phenyl/naphthyl moieties, facilitated by acidic or basic conditions.
  • Key parameters : Temperature (80–120°C), solvent polarity (e.g., toluene or DMF), and stoichiometry of epichlorohydrin to amine (3:1 ratio minimizes side reactions) .
    Alternative routes may employ chlorination of preformed tetrahydroquinoline derivatives using reagents like SOCl₂ or PCl₅ .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Structural elucidation requires a combination of:

  • ¹H/¹³C NMR : To confirm the tetrahydroquinoline scaffold and chlorine substituents. For example, aromatic protons in the 6.5–7.5 ppm range and methylene groups at 2.5–3.5 ppm .
  • IR spectroscopy : Peaks near 750 cm⁻¹ (C-Cl stretching) and 3400 cm⁻¹ (N-H stretching in secondary amines) .
  • Mass spectrometry (MS) : Molecular ion peaks at m/z 202 (M⁺ for C₁₀H₁₀Cl₂N) and fragmentation patterns confirming chlorine isotopes .

Q. What biological activities are associated with tetrahydroquinoline derivatives, and how are they evaluated?

Tetrahydroquinolines exhibit antimicrobial, anticancer, and neuroprotective properties. Standard assays include:

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition studies with fluorescence-based readouts .

Advanced Research Questions

Q. How can contradictory spectroscopic data during characterization be resolved?

Discrepancies in NMR or MS data often arise from impurities or tautomerism. Mitigation strategies include:

  • Purification : Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/EtOAc gradients) .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .
  • Alternative techniques : X-ray crystallography for absolute configuration confirmation, as demonstrated for (4R)-4-(biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline .

Q. What strategies optimize enantioselective synthesis of 7,8-dichloro-tetrahydroquinoline enantiomers?

Chiral resolution can be achieved via:

  • Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed cyclization .
  • Chiral auxiliaries : Incorporation of menthol or Evans-type oxazolidinones during synthesis, followed by cleavage .
  • Chromatographic separation : Chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases .

Q. How do substituent positions (e.g., 7,8-dichloro vs. 6,7-dichloro) affect biological activity?

Substituent location alters electronic and steric profiles, impacting target binding. For example:

  • 7,8-Dichloro derivatives : Enhanced lipophilicity improves blood-brain barrier penetration in neuroactive compounds .
  • 6,7-Dichloro analogs : Higher dipole moments increase interactions with polar enzyme active sites (e.g., kinase ATP pockets) .
    Methodology : Comparative QSAR studies using Hammett constants (σ) and CoMFA analysis .

Q. What computational tools predict the stability and reactivity of 7,8-dichloro-tetrahydroquinoline derivatives?

  • Molecular dynamics (MD) : Simulate solvation effects and conformational flexibility in aqueous/DMSO environments .
  • Docking studies : AutoDock Vina or Schrödinger Suite to predict binding modes to targets like G-protein-coupled receptors .
  • Reactivity indices : Fukui functions (DFT-based) to identify nucleophilic/electrophilic sites for functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.